Sodium stearoyl-2-lactylate (SSL) is an ionic surfactant frequently used as a food additive. [] It belongs to the class of acyl lactylates and is commonly employed as an emulsifier, dough conditioner, and stabilizer in various food products. [, , , ] SSL is typically derived from stearic acid, a fatty acid found in animal and vegetable fats, and lactic acid, a naturally occurring organic acid. []
Sodium stearoyl-2-lactylate is synthesized from two primary components: stearic acid, which is predominantly derived from palm oil, and lactic acid, typically produced through the fermentation of sugar beet or via chemical synthesis. The compound is classified as a sodium salt of stearoyl lactic acid, which results from the esterification of these two acids, followed by neutralization with sodium hydroxide .
The synthesis of sodium stearoyl-2-lactylate can be performed using several methods. The most common methods include:
The molecular structure of sodium stearoyl-2-lactylate can be represented as follows:
The structure consists of a long hydrophobic stearic acid chain linked to a hydrophilic lactic acid moiety, forming an amphiphilic compound that allows it to function effectively as an emulsifier. The presence of the sodium ion enhances its solubility in aqueous environments, making it suitable for various food applications .
Sodium stearoyl-2-lactylate participates in several chemical reactions relevant to its function as an emulsifier:
The mechanism by which sodium stearoyl-2-lactylate functions as an emulsifier involves several key interactions:
Sodium stearoyl-2-lactylate exhibits several important physical and chemical properties:
Sodium stearoyl-2-lactylate finds extensive applications across various sectors:
Sodium stearoyl-2-lactylate (SSL, C₂₄H₄₃NaO₆) is an anionic surfactant classified as a lactylate salt. Its molecular structure consists of a stearic acid (C18 saturated fatty acid) esterified with two lactic acid units, neutralized with sodium. This amphiphilic compound features:
The compound exists commercially as a mixture containing approximately 70-80% sodium stearoyl lactylates, with minor constituents including sodium palmitoyl lactylates and free fatty acids. This compositional variability arises from natural sourcing of raw materials and polymerization during esterification [4] [6]. SSL's molecular weight is 450.592 g/mol, and it typically appears as a cream-colored powder or brittle solid with a characteristic caramel-like odor. Its hydrophilic-lipophilic balance (HLB) of 10-12 classifies it as an oil-in-water emulsifier [1] [4].
Table 1: Key Identifiers of Sodium Stearoyl-2-Lactylate
Property | Specification | Reference Standards |
---|---|---|
Chemical Formula | C₂₄H₄₃NaO₆ | FCC 7th Ed., EU Regulation (EC) No 96/77 |
CAS Number | 25383-99-7 | EINECS 246-929-7 |
E Number | E481 | EU Food Additive Directive |
Molecular Weight | 450.592 g/mol | Food Chemicals Codex |
Physical State | Cream-colored powder/brittle solid | 21 CFR 172.846 |
Odor | Characteristic caramel-like | FAO/WHO Specification |
SSL serves as a multifunctional ingredient with three primary technological actions:
SSL's linear molecular structure enables unique interactions with amylose helices, where the lipophilic stearoyl moiety binds within the helical cavity while the hydrophilic lactylate group orients toward aqueous phases. This steric hindrance physically prevents starch recrystallization [4] [7]. In gluten networks, SSL promotes protein aggregation through hydrophobic interactions and disulfide bridging, enhancing dough tolerance during mechanical processing [7].
Table 3: Functional Comparison of Food Emulsifiers
Emulsifier | HLB Value | Primary Functions | Optimal Applications | SSL Advantage |
---|---|---|---|---|
SSL | 10-12 | Dough strengthening, crumb softening | High-fat bakery, yeast-leavened bread | Superior crumb softening (5-7 days) |
CSL | 5-7 | Dough conditioning, emulsion stabilization | Artisan breads, liquid shortenings | Better water dispersibility |
GMS | 3.5-4.5 | Crumb softening, starch complexation | High-moisture baked goods | Enhanced dough strengthening |
Lecithin | 7-10 | Wetting agent, release agent | Instant powders, chocolate | Ionic functionality |
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